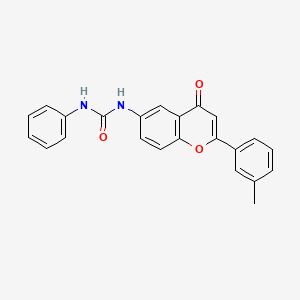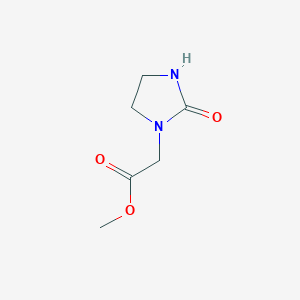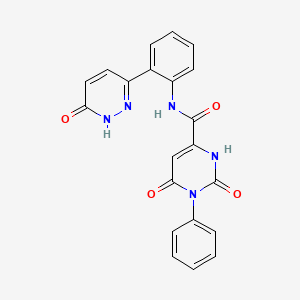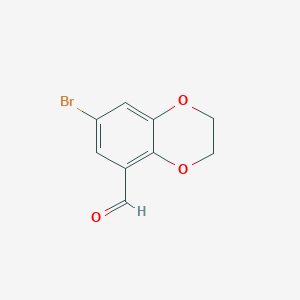![molecular formula C12H18N2O2S B2536636 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-41-4](/img/structure/B2536636.png)
1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one serves as a versatile precursor in the synthesis of polyfunctional fused heterocyclic compounds. For instance, its interactions with 2-dimethylaminomethylene and 2-ethoxymethylene indendione derivatives under specific conditions yield complex heterocyclic structures. These reactions open pathways to synthesize derivatives like 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, which further react with various agents to afford a range of polyfunctional compounds. The formation of these derivatives illustrates the compound's role in facilitating the construction of novel heterocyclic frameworks with potential biological and chemical applications (Hassaneen et al., 2003).
Antimicrobial and Enzyme Inhibition Studies
Another significant application area is in the development of antimicrobial agents. The synthesis of novel chromone-pyrimidine coupled derivatives demonstrates the compound's utility in producing molecules with targeted biological activities. These derivatives have shown potent antibacterial and antifungal effects, with specific derivatives exhibiting notable efficacy against specific microbial strains. Additionally, enzyme assay studies and docking studies have been conducted to elucidate the mode of action of these compounds, highlighting their potential as candidates for drug development. The analysis of ADMET parameters further supports their viability as oral drug candidates, emphasizing their safety and selectivity (Tiwari et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Mode of Action
This compound interacts with its targets by inducing their degradation. It recruits a protein called Cereblon to degrade CDK4 and CDK6 . This leads to a decrease in the levels of these proteins, disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are key regulators of the cell cycle, and their degradation can lead to cell cycle arrest. This disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . The downstream effect of this is a reduction in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is known that the compound exhibits dose-dependent degradation of cdk4 and cdk6, with maximum degradation observed at a concentration of 025uM in Jurkat cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of CDK4 and CDK6 in Molt4 cells . This leads to cell cycle arrest and a reduction in cell proliferation. The compound’s action at the molecular level therefore translates to a cellular effect of inhibited cell growth .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play crucial roles in various biochemical reactions . They form the structural foundation of nucleic acids like DNA and RNA . The balance between purines and pyrimidines is crucial for cellular processes .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various human tumor cell lines . They can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They can inhibit kinase activity and alter cell cycle progression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives have been shown to cause dose-dependent degradation of certain proteins over time .
Dosage Effects in Animal Models
Pyrimidine derivatives have been shown to exhibit varying effects at different dosages .
Metabolic Pathways
1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is likely involved in pyrimidine metabolism . Pyrimidines are ultimately catabolized to CO2, H2O, and urea .
Transport and Distribution
Pyrimidine derivatives have been designed to target specific cellular receptors .
Subcellular Localization
Enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, have been found in various subcellular locations .
Propiedades
IUPAC Name |
1-(3-ethoxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-8-4-7-14-10-6-3-5-9(10)11(17)13-12(14)15/h2-8H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLPYGHWFVNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(CCC2)C(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)



![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)


![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)

